5-(4-Bromophenyl)thieno[2,3-d]pyrimidine-4-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Bromophenyl)thieno[2,3-d]pyrimidine-4-thiol is a heterocyclic compound that contains a thieno[2,3-d]pyrimidine core substituted with a 4-bromophenyl group at the 5-position and a thiol group at the 4-position.
Mechanism of Action
Target of Action
Similar compounds have been studied for their interaction with various biological targets, such as the non-nucleoside reverse transcriptase inhibitors (nnrtis) binding pocket of the human immunodeficiency virus-1 (hiv-1) .
Mode of Action
It’s suggested that similar compounds act as hiv-1 nnrtis by targeting the tolerant region ii of the nnrtis binding pocket (nnibp) .
Biochemical Pathways
Related compounds have been found to inhibit the reverse transcriptase enzyme, which is crucial in the replication of hiv-1 .
Pharmacokinetics
Similar compounds have been predicted to have drug-like properties with a very low toxic effect .
Result of Action
Similar compounds have shown significant inhibition against wild-type and a panel of nnrtis-resistant hiv-1 strains .
Action Environment
It’s known that factors such as ph, temperature, and the presence of other compounds can affect the activity of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Bromophenyl)thieno[2,3-d]pyrimidine-4-thiol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to yield thieno[2,3-d]pyrimidin-4-ones, which can then be further functionalized . Another approach involves the use of 2-amino-thiophene-3-carboxylate derivatives, which undergo cyclization with isocyanates followed by base-promoted cyclization to yield the desired thienopyrimidine derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
5-(4-Bromophenyl)thieno[2,3-d]pyrimidine-4-thiol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position of the phenyl ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The thiol group can be oxidized to form disulfides or reduced to form thiolates.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents such as hydrogen peroxide for oxidation reactions, and reducing agents like sodium borohydride for reduction reactions. The reaction conditions typically involve solvents like ethanol or dimethylformamide and may require heating or the use of catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thienopyrimidine derivatives, while oxidation reactions can produce disulfides .
Scientific Research Applications
5-(4-Bromophenyl)thieno[2,3-d]pyrimidine-4-thiol has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential anti-inflammatory and anticancer properties.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and other electronic materials.
Biological Research: It can be used as a probe to study biological pathways and interactions involving thiol groups.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thieno[2,3-d]pyrimidine derivatives such as:
- 5-(4-Chlorophenyl)thieno[2,3-d]pyrimidine-4-thiol
- 5-(4-Nitrophenyl)thieno[2,3-d]pyrimidin-4-one
- 6-Phenylthieno[2,3-d]pyrimidine-4-thione
Uniqueness
5-(4-Bromophenyl)thieno[2,3-d]pyrimidine-4-thiol is unique due to the presence of the bromine atom, which can be further functionalized to create a wide range of derivatives. Additionally, the thiol group provides a reactive site for covalent bonding with biological molecules, enhancing its potential as a therapeutic agent .
Properties
IUPAC Name |
5-(4-bromophenyl)-3H-thieno[2,3-d]pyrimidine-4-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrN2S2/c13-8-3-1-7(2-4-8)9-5-17-12-10(9)11(16)14-6-15-12/h1-6H,(H,14,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHAFHQXSBPFUKB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC3=C2C(=S)NC=N3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrN2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.